molecular formula C14H21NO4 B1183766 N-(3,4-dimethoxybenzyl)valine

N-(3,4-dimethoxybenzyl)valine

Cat. No.: B1183766
M. Wt: 267.325
InChI Key: YUFPHSAUIWJISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dimethoxybenzyl)valine is a modified amino acid derivative characterized by a valine backbone substituted with a 3,4-dimethoxybenzyl group. The compound is frequently utilized in synthetic organic chemistry as an intermediate for complex molecules, particularly in pharmaceutical and fine chemical research. Its classification under amines (27.70%) and Tetrazol-5-amine derivatives (25.44%) highlights its relevance in nitrogen-containing compound libraries, as noted in extraction studies using varied solvents like benzene, where amines and esters dominate .

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.325

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]-3-methylbutanoic acid

InChI

InChI=1S/C14H21NO4/c1-9(2)13(14(16)17)15-8-10-5-6-11(18-3)12(7-10)19-4/h5-7,9,13,15H,8H2,1-4H3,(H,16,17)

InChI Key

YUFPHSAUIWJISZ-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)NCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Structural Comparisons

A detailed comparison of N-(3,4-dimethoxybenzyl)valine with analogous compounds reveals key differences in reactivity, solubility, and biological activity:

Compound Core Structure Functional Groups Key Applications Solubility Trends
This compound Valine + 3,4-dimethoxybenzyl Amine, methoxy, carboxylic acid Synthetic intermediate, drug discovery Moderate in polar solvents (e.g., DMF)
Caffeic Acid Phenylpropanoid Dihydroxy, acrylic acid Antioxidant, anti-inflammatory research High in polar solvents (water, ethanol)
4-Nitrobenzylamine Benzylamine derivative Nitro, amine Substrate analog in enzyme studies Low in water, soluble in organic solvents
  • Methoxy vs. Hydroxy Groups : The methoxy groups in this compound enhance lipophilicity compared to caffeic acid’s dihydroxy groups, which confer higher aqueous solubility and radical-scavenging activity .
  • Amine Reactivity : Unlike 4-nitrobenzylamine (a nitro-substituted analog), this compound’s amine group is less electrophilic due to electron-donating methoxy substituents, reducing its reactivity in nucleophilic substitutions .

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